molecular formula C9H9N3O B2530826 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one CAS No. 54264-50-5

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one

Cat. No. B2530826
CAS RN: 54264-50-5
M. Wt: 175.191
InChI Key: BIKSHPLWNCZDNW-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one, also known as BTA, is a chemical compound with a molecular formula of C10H9N3O. It is a widely used reagent in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one is not fully understood. However, it is believed that it works by absorbing UV radiation and converting it into heat energy, which dissipates harmlessly. It also acts as a radical scavenger, which prevents the degradation of materials by free radicals.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one in lab experiments include its high efficiency, low toxicity, and ease of use. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water and its potential to interfere with some analytical techniques.

Future Directions

There are many future directions for 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one research. One area of interest is its potential use as a drug delivery system. Another area of interest is its use in the development of new materials with enhanced properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion:
In conclusion, 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one is a versatile reagent with many scientific research applications. Its unique properties make it a valuable tool for various fields of study. While there is still much to learn about its mechanism of action and potential applications, its low toxicity and ease of use make it a promising candidate for future research.

Synthesis Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one involves the reaction between 1H-1,2,3-benzotriazole and propionyl chloride in the presence of a base such as pyridine. The reaction takes place at room temperature and usually completes within a few hours. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one is widely used in scientific research as a reagent for various applications. It is commonly used as a photostabilizer for plastics, polymers, and other materials. It is also used as a corrosion inhibitor, a UV absorber, and a fluorescent dye. In addition, it is used as a coupling agent in peptide synthesis and as a polymerization initiator in the production of polymeric materials.

properties

IUPAC Name

1-(benzotriazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKSHPLWNCZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one

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